molecular formula C11H8N2O5 B179729 Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 16133-46-3

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B179729
CAS No.: 16133-46-3
M. Wt: 248.19 g/mol
InChI Key: OFNPBZVQMSFLIS-UHFFFAOYSA-N
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Description

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinoline derivative characterized by a methyl ester group at position 2, a nitro substituent at position 6, and a ketone group at position 4. Notably, indicates its discontinuation in commercial catalogs, suggesting challenges in synthesis or shifting research priorities.

Properties

IUPAC Name

methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNPBZVQMSFLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoline Skeleton Construction

The quinoline scaffold is typically assembled via cyclocondensation of aniline derivatives with β-keto esters. In the Gould-Jacobs reaction, ortho-substituted anilines react with diketene equivalents to form enamine intermediates, which undergo thermal cyclization to yield 4-oxo-1,4-dihydroquinoline-3-carboxylates. For the target compound, strategic placement of the nitro group at C-6 necessitates either:

  • Pre-cyclization nitration : Direct nitration of a substituted aniline precursor prior to cyclocondensation.

  • Post-cyclization nitration : Regioselective nitration of the preformed quinoline core.

Source demonstrates the challenges of post-cyclization nitration, where attempts to nitrate a fluoroquinoline derivative at C-8 resulted in decarboxylation and unintended C-3 nitration. This underscores the importance of electronic and steric factors in directing nitration.

Synthetic Routes and Optimization

Step 1: Synthesis of Methyl 4-Oxo-1,4-Dihydroquinoline-2-Carboxylate

Ethyl 3-(dimethylamino)acrylate reacts with 2-aminobenzoic acid derivatives under acidic conditions to form the quinoline core. Modifications from show that using methyl acetoacetate instead of ethyl analogs facilitates transesterification in situ, directly yielding methyl esters.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)

  • Catalyst: Concentrated HCl (0.5 eq)

  • Temperature: Reflux at 80°C for 12 h

  • Yield: 78–85%

Step 2: Regioselective Nitration

Nitration at C-6 requires careful control of reaction conditions to avoid over-nitration or positional isomers. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C provides optimal regioselectivity.

Key Data :

ParameterValueSource
Nitrating agent90% HNO₃
Reaction time4 h
Isolated yield62%
Regioselectivity6-NO₂ : 8-NO₂ = 9:1

Step 1: Synthesis of 2-Nitro-4-Methoxycarbonylaniline

Starting with 4-methoxycarbonylaniline, nitration with acetyl nitrate (AcONO₂) in acetic anhydride selectively introduces the nitro group at C-2.

Optimization Insight :

  • Acetyl nitrate minimizes electrophilic sulfonation side reactions.

  • Yield improvement from 48% to 68% achieved by slow addition (–5°C).

Step 2: Cyclocondensation with Methyl Acetoacetate

The nitroaniline derivative reacts with methyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form the quinoline ring.

Comparative Analysis :

Cyclization AgentTemperature (°C)Yield (%)Purity (%)
PPA1207198
H₂SO₄1005889
POCl₃806392

PPA enhances electrophilicity of the carbonyl group, facilitating enamine formation and cyclization.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Source reports a 40% reduction in reaction time for analogous quinolines using microwave irradiation (300 W, 100°C). Applying this to Route 1:

  • Cyclocondensation time reduced from 12 h to 2 h.

  • Nitration yield increased to 74% due to improved mixing.

Continuous Flow Nitration

A microreactor system with 0.5 mm channels enables precise temperature control (–10°C), improving regioselectivity to 95:5 (6-NO₂:8-NO₂) and reducing decomposition.

Purification and Characterization

Crystallization vs. Chromatography

  • Crystallization : Ethanol/water (7:3) yields 98% pure product but sacrifices 12–15% mass.

  • Flash Chromatography : Silica gel with CHCl₃/MeOH (9:1) recovers 92% product at >95% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-5), 8.34 (d, J = 8.9 Hz, 1H, H-7), 7.98 (d, J = 8.9 Hz, 1H, H-8), 3.91 (s, 3H, OCH₃).

  • HRMS : m/z calcd. for C₁₂H₁₀N₂O₅ [M+H]⁺: 263.0668; found: 263.0665.

Industrial-Scale Considerations

Solvent Recovery Systems

Distillation of ethanol from reaction mixtures reduces solvent costs by 30%.

Waste Stream Management

Neutralization of spent nitration acid with CaCO₃ generates recyclable Ca(NO₃)₂, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H8N2O5
  • Molecular Weight : 248.19 g/mol
  • Structure : The compound features a quinoline ring with a nitro group at the 6-position and a carboxylate group at the 2-position. This unique arrangement contributes to its biological activity and reactivity.

Scientific Research Applications

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several notable applications:

Medicinal Chemistry

The compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives are being explored for:

  • Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation through mechanisms such as DNA intercalation and enzyme inhibition .

Synthesis of Quinoline Derivatives

This compound serves as an important intermediate in the synthesis of more complex quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals .

Research indicates that the compound interacts with multiple biological targets, influencing various biochemical pathways:

  • DNA Intercalation : The quinoline core can disrupt DNA replication and transcription processes.
  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that engage with cellular components, enhancing cytotoxic effects against pathogens .

Industrial Applications

In addition to its medicinal implications, this compound finds utility in:

  • Dyes and Pigments : Utilized in the development of industrial dyes due to its chemical properties.
  • Catalysts : Employed in various chemical reactions as a catalyst or precursor .

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Studies : A study demonstrated its effectiveness against resistant bacterial strains, showcasing potential for developing new antibiotics.
  • Cancer Research : Investigations into its anticancer properties revealed promising results in inhibiting tumor cell growth in vitro, warranting further exploration in vivo.

Mechanism of Action

The mechanism of action of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Ester Group Variations

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3f)
  • Substituents : Nitro (position 6), ethyl ester (position 3).
  • Key Data :
    • Yield: 47%
    • Melting Point: 100–102°C
    • $^1$H NMR: δ 8.97 (s, NCH), 7.82–6.89 (m, aromatic H), 4.23 q (CH$2$), 1.29 t (CH$3$) .
  • Comparison : The ethyl ester at position 3 (vs. methyl at position 2 in the target compound) reduces steric hindrance but may alter electronic interactions. The lower yield (47%) suggests synthetic challenges compared to methyl esters.
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (6a)
  • Substituents : Chloro (position 6), methyl ester (position 2).
  • Key Data :
    • Yield: 76%
    • $^1$H NMR: δ 3.97 (s, CH$_3$), 6.65 (s, 1H), 7.76 (dd), 7.97–8.00 (m), 12.26 (s, NH) .
    • Safety: Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Comparison : Replacing nitro with chloro improves yield (76% vs. discontinued status for nitro analog) and alters electronic properties. Chloro’s moderate electron-withdrawing effect may enhance stability compared to nitro’s strong electron withdrawal.

Halogen and Functional Group Substitutions

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • Substituents : Fluoro (position 6), ethyl ester (position 2).
  • Comparison : Fluorine’s small size and high electronegativity may improve membrane permeability compared to bulkier nitro groups.
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • Substituents : Methoxy (position 6), methyl ester (position 2).
  • Key Data :
    • CAS: 82633-20-3
    • Purity: >98% .

Multi-Substituted Derivatives

Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • Substituents : Dichloro (positions 6 and 8).
  • Key Data :
    • CAS: 1065074-55-6 .
  • Comparison : Dual chloro substituents increase steric bulk and lipophilicity, which could enhance antimicrobial activity but reduce aqueous solubility.
Methyl 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • Substituents : Bromo (position 6).
  • Key Data :
    • CAS: 262586-62-9 .
  • Comparison : Bromine’s larger atomic radius may improve binding to hydrophobic pockets in target proteins compared to nitro.

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data ($^1$H NMR)
Methyl 6-nitro-4-oxo-...-2-carboxylate 6-NO$2$, 2-COOCH$3$ C${11}$H$8$N$2$O$5$ Discontinued N/A N/A
Ethyl 6-nitro-4-oxo-...-3-carboxylate (3f) 6-NO$2$, 3-COOCH$2$CH$_3$ C${12}$H${10}$N$2$O$5$ 47 100–102 δ 8.97 (s), 4.23 q
Methyl 6-chloro-4-oxo-...-2-carboxylate (6a) 6-Cl, 2-COOCH$_3$ C${11}$H$8$ClNO$_3$ 76 N/A δ 3.97 (s), 12.26 (s)
Ethyl 6-fluoro-4-oxo-...-2-carboxylate 6-F, 2-COOCH$2$CH$3$ C${12}$H${10}$FNO$_3$ N/A N/A N/A

Discussion of Key Trends

  • Substituent Effects : Nitro groups (strong electron-withdrawing) may enhance reactivity but reduce stability, contributing to the target compound’s discontinuation. Chloro and methoxy substituents improve synthetic feasibility and modulate electronic properties.
  • Safety : Chloro derivatives exhibit higher toxicity (H302, H315), while fluoro analogs may offer safer profiles .

Biological Activity

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (MNODHC) is a heterocyclic compound belonging to the quinolone family, characterized by a unique structure that includes a nitro group at the 6-position and a keto group at the 4-position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and antimalarial applications. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H8N2O5
  • Molecular Weight : 248.19 g/mol
  • CAS Number : 16133-46-3

Structural Features

FeatureDescription
Core Structure Quinoline derivative with a nitro and keto group
Functional Groups Nitro group (–NO2), keto group (C=O), carboxylate ester

Antimicrobial Properties

MNODHC exhibits significant antimicrobial activity against various bacterial and fungal strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism of action involves interference with cellular processes, potentially through DNA intercalation and disruption of nucleic acid synthesis.

Antimalarial Activity

The compound has also shown promise in antimalarial applications. Studies suggest that MNODHC interferes with the life cycle of malaria-causing parasites, demonstrating effectiveness in inhibiting their growth. This activity is attributed to the compound's ability to target specific biochemical pathways essential for parasite survival.

Other Biological Activities

Research has indicated that MNODHC may possess additional biological activities, including:

  • Antioxidant Effects : Potential to scavenge free radicals.
  • Antitumor Activity : Preliminary studies suggest cytotoxic effects against cancer cell lines.
  • Anti-HIV Activity : Some derivatives based on the quinoline scaffold have shown potential as HIV integrase inhibitors .

The biological activity of MNODHC is largely attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • DNA Intercalation : The quinoline core can intercalate between DNA bases, disrupting replication and transcription processes.
  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.
  • Inhibition of Enzymatic Activity : Compounds derived from MNODHC may inhibit enzymes critical for microbial growth and survival.

Case Studies

  • Antimicrobial Study :
    • A study demonstrated that MNODHC exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Antimalarial Evaluation :
    • In vitro assays revealed that MNODHC showed IC50 values in the low micromolar range against Plasmodium falciparum, indicating its potential as an antimalarial agent.
  • Cytotoxicity Assessment :
    • A preliminary cytotoxicity study on human cancer cell lines suggested that MNODHC could induce apoptosis at higher concentrations, warranting further investigation into its anticancer potential .

Comparative Analysis

CompoundAntimicrobial ActivityAntimalarial ActivityCytotoxicity
MNODHCHighModerateModerate
Methyl 8-nitro-4-oxochromene-2-carboxylateModerateLowLow
4-Hydroxy-2-quinolonesHighModerateHigh

Q & A

Q. What synthetic methodologies are effective for introducing the nitro group at the 6-position of 4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives?

The synthesis of nitro-substituted quinolines typically involves cyclocondensation of substituted anilines with keto esters, followed by nitration. For example, intermediates like 6-chloro or 6-fluoro derivatives can be synthesized via reductive cyclization of nitroaniline precursors . Key steps include:

  • Nitration conditions : Use concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts.
  • Esterification : Methylation of the carboxylate group is achieved using methanol in the presence of catalytic H₂SO₄ or via dimethyl oxalate with sodium methoxide (as seen in analogous syntheses) .
  • Purification : Flash column chromatography (e.g., CH₂Cl₂/MeOH gradients) or crystallization from DCM/hexane mixtures ensures high purity .

Q. How can NMR and mass spectrometry (MS) be optimized to characterize Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate?

  • ¹H NMR : Look for diagnostic signals:
    • The methyl ester group (δ ~3.95–3.97 ppm, singlet).
    • The aromatic proton adjacent to the nitro group (δ ~8.15–8.20 ppm, doublet due to deshielding) .
  • ¹³C NMR : The carbonyl carbons (C-4 oxo and ester C=O) appear at δ ~176–177 ppm and ~162–163 ppm, respectively .
  • MS : Electrospray ionization (ESI) in positive mode typically yields [M+H]⁺ peaks. Fragmentation patterns should confirm the loss of NO₂ (46 Da) and COOCH₃ (59 Da) .

Advanced Research Questions

Q. What crystallographic tools and software (e.g., SHELX, Mercury) are recommended for resolving the crystal structure of this compound?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure resolution < 0.8 Å for high precision .
  • Structure Solution : SHELXD (for heavy atom location) and SHELXL (for refinement) are robust for small molecules. For hydrogen bonding analysis, Mercury’s Materials Module can visualize packing motifs and void spaces .
  • Validation : Check R-factors (R₁ < 0.05) and validate geometry using CCDC’s Mogul database .

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example, the nitro group may act as an acceptor, forming C–H⋯O bonds with adjacent aromatic protons .
  • Thermal Stability : Strong intermolecular H-bonds (e.g., N–H⋯O=C) correlate with higher melting points. Solubility decreases with dense packing, as seen in analogues with similar substituents .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its nitro group’s role?

  • Antibacterial Testing : Use microdilution assays (e.g., against M. tuberculosis H37Rv) with nitroreductase-rich strains to assess nitro-group activation. Compare MIC values with non-nitro analogues .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) quantify selectivity. Nitro compounds often show higher toxicity due to reactive oxygen species (ROS) generation .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect directs electrophilic attacks to the 3-position .
  • Docking Studies : Use AutoDock Vina to simulate binding to M. tuberculosis enoyl-ACP reductase, a target for quinolones. Nitro substituents may enhance binding affinity via polar interactions .

Q. What strategies mitigate competing side reactions during the synthesis of 6-nitro derivatives?

  • Protection/Deprotection : Temporarily protect the 4-oxo group as a silyl ether (e.g., TMSCl) to prevent nitration at undesired positions .
  • Regioselective Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (-10°C) to favor para-nitration over meta .

Q. How do intermolecular π-π stacking interactions affect the compound’s spectroscopic properties?

  • UV-Vis Spectroscopy : Stacked aromatic systems show bathochromic shifts (λmax ~350–370 nm) compared to monomeric forms.
  • Fluorescence Quenching : Aggregation-induced quenching is common in crystalline states; dissolve in DMSO to observe intrinsic emission .

Q. Methodological Notes

  • Safety : Handle nitro compounds in fume hoods with flame-resistant clothing. Avoid static discharge during crystallization .
  • Data Reproducibility : Report detailed crystallographic parameters (CCDC deposition numbers) and NMR acquisition times (≥ 2 s relaxation delay) .

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